molecular formula C6H9N3OS B13104245 4(3H)-Pyrimidinone, 6-(methylamino)-2-(methylthio)-

4(3H)-Pyrimidinone, 6-(methylamino)-2-(methylthio)-

Cat. No.: B13104245
M. Wt: 171.22 g/mol
InChI Key: BKZQFYYPULSYJC-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 6-(methylamino)-2-(methylthio)- (CAS 120270-05-5) is a pyrimidinone derivative characterized by a methylamino (-NHCH₃) substituent at position 6 and a methylthio (-SCH₃) group at position 2. The core structure is a pyrimidinone ring, a heterocyclic scaffold with nitrogen atoms at positions 1 and 3 and a ketone group at position 3. The molecular formula is inferred as C₆H₈N₃OS (molecular weight ≈ 170.21 g/mol) based on structural analysis of substituents and comparison with analogs .

Properties

IUPAC Name

4-(methylamino)-2-methylsulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-7-4-3-5(10)9-6(8-4)11-2/h3H,1-2H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZQFYYPULSYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=O)NC(=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylamino)-2-(methylthio)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with methylamine and sodium methanethiolate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino or methylthio groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted pyrimidin-4(3H)-one derivatives.

Scientific Research Applications

6-(Methylamino)-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(methylamino)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Structural and Functional Group Variations

The table below summarizes key pyrimidinone analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Applications References
4(3H)-Pyrimidinone, 6-(methylamino)-2-(methylthio)- 6-(methylamino), 2-(methylthio) C₆H₈N₃OS 170.21 Moderate lipophilicity; reactive NH for H-bonding Heterocyclic synthesis intermediates
4-Amino-2-(methylthio)-6-pyrimidinol 4-amino, 2-(methylthio), 6-hydroxy C₅H₇N₃OS 157.19 High hydrophilicity; strong H-bond donor/acceptor Antimicrobial agents, pharmaceutical intermediates
6-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one 6-(3-fluorophenyl), 2-(methylthio) C₁₁H₉FN₂OS 236.27 Enhanced lipophilicity; aromatic stability CNS drug candidates (fluorine effect)
2-(Methylthio)-4(3H)-pyrimidinone 2-(methylthio) C₅H₆N₂OS 142.18 Minimal substitution; versatile for further modification Building block for derivatization
3-Methyl-6-(methylamino)-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone 3-methyl, 5-nitroso, 6-(methylamino), 2-(methylthio) C₇H₁₀N₄O₂S 214.24 Nitroso group enables radical/coordination chemistry Coordination complexes, redox-active agents

Key Comparative Analysis

Lipophilicity and Solubility
  • The target compound’s methylamino and methylthio groups balance hydrophilicity and lipophilicity, making it more soluble in polar aprotic solvents than the fluorophenyl derivative but less hydrophilic than the 4-amino-6-hydroxy analog .
  • The 6-(3-fluorophenyl) derivative (C₁₁H₉FN₂OS) exhibits high lipophilicity, ideal for blood-brain barrier penetration in CNS drug design .

Pharmacological Relevance

    Biological Activity

    4(3H)-Pyrimidinone, 6-(methylamino)-2-(methylthio)-, also known as 6-(methylamino)-2-(methylthio)pyrimidin-4(3H)-one, is a heterocyclic compound that belongs to the pyrimidine family. This compound features a unique structure characterized by a methylamino group at position 6 and a methylthio group at position 2, which contribute to its biological activity and potential applications in medicinal chemistry.

    • Chemical Formula : C6H9N3OS
    • Molecular Weight : 171.22 g/mol
    • Synonyms :
      • 6-Amino-2-Methylthio-3-Methyluracil
      • Nsc 57899

    Antimicrobial Properties

    Research has indicated that derivatives of pyrimidinones, including 4(3H)-pyrimidinone compounds, exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

    Case Study: Antibacterial Activity

    A study evaluated several pyrimidinone derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 25 µM, indicating potent antibacterial effects.

    CompoundMIC (µM)Bacterial Strain
    Compound A25S. aureus
    Compound B50E. coli
    Compound C100S. aureus

    Anticancer Activity

    The biological activity of 4(3H)-pyrimidinone derivatives extends to anticancer properties. Some studies have reported that these compounds can inhibit cancer cell proliferation by interfering with specific metabolic pathways.

    The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in nucleotide synthesis or DNA replication. For instance, they may act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis.

    Neuroprotective Effects

    Recent investigations have highlighted the potential neuroprotective effects of pyrimidinone derivatives. One study found that certain compounds could elevate cGMP levels in the central nervous system, suggesting possible applications in treating neurodegenerative diseases.

    Structure-Activity Relationship (SAR)

    The biological activity of 4(3H)-pyrimidinone, 6-(methylamino)-2-(methylthio)- is closely related to its structural features. The presence of both the methylamino and methylthio groups enhances its interaction with biological targets.

    Comparison with Related Compounds

    Compound NameStructure FeaturesBiological Activity
    2-(Methylthio)pyrimidin-4(3H)-oneLacks methylamino groupLower antibacterial activity
    6-(Methylamino)pyrimidin-4(3H)-oneLacks methylthio groupReduced efficacy in some assays
    2,4-Dimethylthio-6-methylaminopyrimidineAdditional methylthio groupsEnhanced activity in specific assays

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